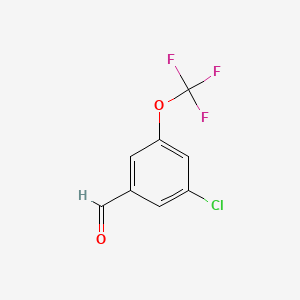

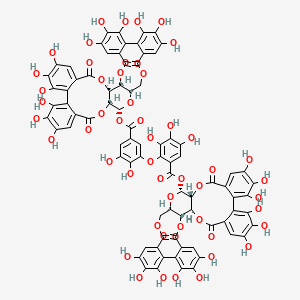

![molecular formula C15H17BO3 B1591256 (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 849062-20-0](/img/structure/B1591256.png)

(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid

Overview

Description

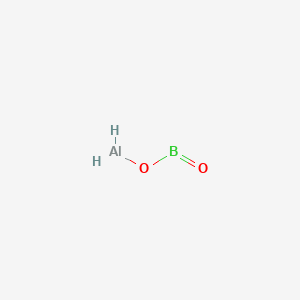

Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They are known for their ability to form stable covalent complexes with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic chemistry, particularly in Suzuki coupling reactions .

Synthesis Analysis

Boronic acids are often synthesized through the reaction of organometallic compounds, such as Grignard or organolithium reagents, with borate esters . In the Suzuki-Miyaura coupling reaction, boronic acids are used to couple with halides or pseudo-halides using a palladium catalyst .Molecular Structure Analysis

The molecular structure of boronic acids involves a trivalent boron atom bonded to a carbon atom and two hydroxyl groups. The boron atom is sp2 hybridized, resulting in a planar molecular geometry around the boron atom .Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Scientific Research Applications

Optical and Material Applications

Cyclic Boron Esterification : Aryl boronic acids, including (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid, have been identified as crucial intermediates for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials through cyclic esterification with dihydric alcohols. These materials exhibit long-lived RTP emissions and bright ML dyes with blue emission, highlighting their potential in developing advanced optical materials (Zhang et al., 2018).

Chemical Sensing

Fluorescent Chemosensors : (4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acids have shown "turn-on" fluorescence properties upon binding with carbohydrate triols, making them excellent candidates for the development of fluorescent chemosensors. This capacity enables the distinction of carbohydrates based on their binding, offering insights into their stereochemistry (Oesch & Luedtke, 2015).

Catalysis

Boronic Acid Catalysis : Beyond their role in coupling reactions, boronic acids serve as catalysts for various organic transformations. They can activate hydroxy groups to promote direct transformations into useful products under mild conditions, illustrating their versatility in synthetic organic chemistry (Hall, 2019).

Polymer Synthesis

Environmentally-safe Polymers : A novel class of boron-containing siloxane copolymers (polyborosiloxanes) was synthesized using phenylboronic acid and other monomers. These polymers exhibit promising thermal stability and flame retardancy, making them suitable alternatives to traditional flame retardant materials (Mosurkal et al., 2011).

Drug Discovery

Decarboxylative Borylation : A nickel-catalyzed process that replaces carboxylic acids with boronate esters has been developed, facilitating the late-stage modification of complex molecules. This process enables the efficient incorporation of boronic acids into pharmaceuticals, showcasing the potential for discovering new boron-containing therapeutics (Li et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(4-propoxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-2-11-19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-10,17-18H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCHLFOLMBDUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584413 | |

| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849062-20-0 | |

| Record name | B-(4′-Propoxy[1,1′-biphenyl]-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Propoxy[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

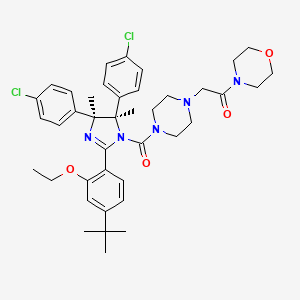

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B1591177.png)